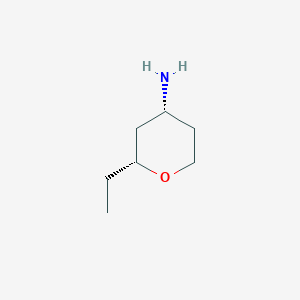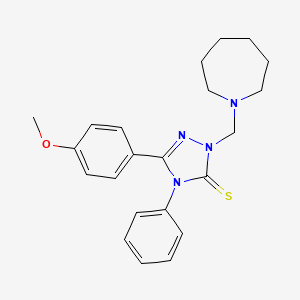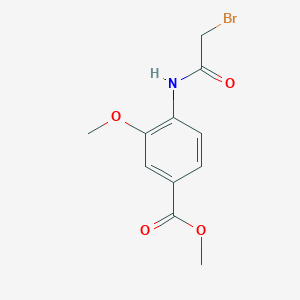
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a bromoacetamido group attached to a methoxybenzoate structure, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromoacetamido)-3-methoxybenzoate typically involves the reaction of 4-amino-3-methoxybenzoic acid with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include substituted amides or thioamides.
Hydrolysis: The major product is 4-(2-bromoacetamido)-3-methoxybenzoic acid.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Applications De Recherche Scientifique
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-bromoacetamido)-3-methoxybenzoate involves its ability to act as an alkylating agent. The bromoacetamido group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is particularly useful in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the methoxybenzoate moiety.
Ethyl bromoacetate: Another alkylating agent with similar reactivity but different ester group.
2-Bromoacetamide: Contains the bromoacetamido group but lacks the ester and methoxybenzoate components.
Uniqueness
Methyl 4-(2-bromoacetamido)-3-methoxybenzoate is unique due to the combination of its bromoacetamido and methoxybenzoate groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted chemical modifications and biological studies.
Propriétés
Formule moléculaire |
C11H12BrNO4 |
|---|---|
Poids moléculaire |
302.12 g/mol |
Nom IUPAC |
methyl 4-[(2-bromoacetyl)amino]-3-methoxybenzoate |
InChI |
InChI=1S/C11H12BrNO4/c1-16-9-5-7(11(15)17-2)3-4-8(9)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
HVDQAQKTYGLIJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


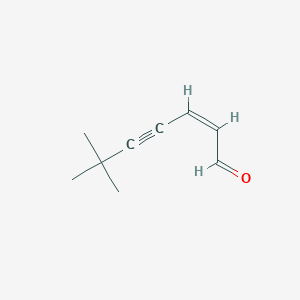
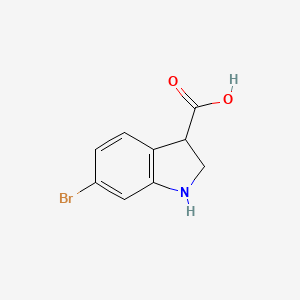
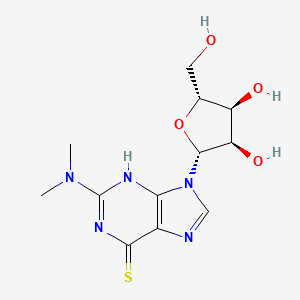

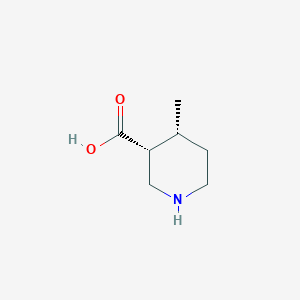
![[2-({Methyl[(pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13351626.png)
![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351632.png)
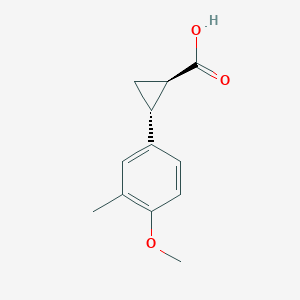
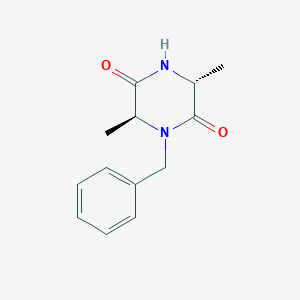

![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
